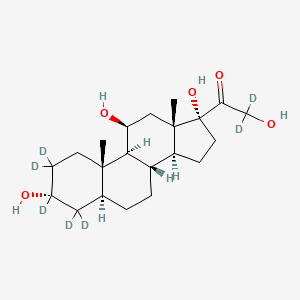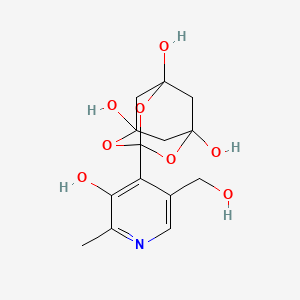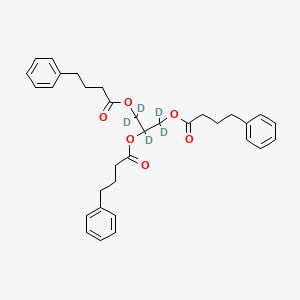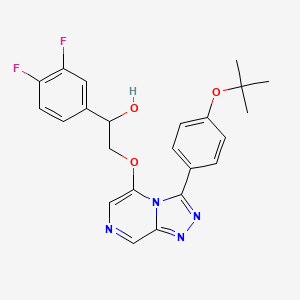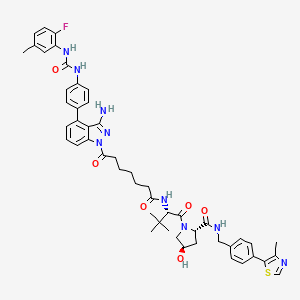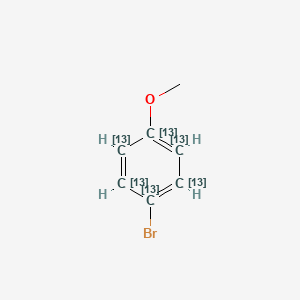
4-Bromoanisole-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoanisole-13C6 is a compound where the benzene ring of 4-bromoanisole is labeled with carbon-13 isotopes. This labeling is often used in scientific research to trace and study the behavior of the compound in various reactions and processes. The compound has the chemical formula C7H7BrO and a molecular weight of 188.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-bromoanisole typically involves the bromination of anisole. One method involves dissolving methoxybenzene and liquid bromine in 1-butyl-3-methylimidazole nitrate under an oxidizing gas atmosphere. The reaction is carried out at temperatures between 25-100°C for over an hour . This method is advantageous as it minimizes the production of waste and volatile organic solvents.
Industrial Production Methods
Industrial production methods for 4-bromoanisole are similar to laboratory methods but are scaled up to meet production demands. The use of efficient bromination reagents and optimized reaction conditions ensures high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromoanisole-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: It can form Grignard reagents which react with phosphorus trichloride to produce tris(4-methoxyphenyl)phosphine.
Coupling Reactions: It participates in Suzuki coupling reactions with phenylboronic acid, catalyzed by palladium pincer complexes.
Formation of Organometallic Derivatives: It forms organozinc derivatives, such as CH3OC6H4ZnBr.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phosphorus trichloride, phenylboronic acid, and palladium catalysts. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include tris(4-methoxyphenyl)phosphine, aryl 1,3-diketones, and ethyl 4-methoxycinnamate .
Scientific Research Applications
4-Bromoanisole-13C6 is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various studies. Applications include:
Chemistry: Used as an intermediate in synthetic chemistry for the preparation of complex molecules.
Biology: Employed in RNA extraction to eliminate DNA contamination.
Medicine: Incorporated into drug molecules as tracers for quantitation during drug development.
Industry: Utilized in the preparation of aryl 1,3-diketones and ethyl 4-methoxycinnamate.
Mechanism of Action
The mechanism of action of 4-Bromoanisole-13C6 involves its incorporation into various molecular pathways due to its labeled carbon atoms. This labeling allows researchers to study the pharmacokinetic and metabolic profiles of drugs, providing insights into how the compound interacts with biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: The non-labeled version of the compound, used in similar applications but without the tracing capabilities of the carbon-13 label.
3-Bromoanisole and 2-Bromoanisole: Isomers of 4-bromoanisole, differing in the position of the bromine atom on the benzene ring.
Uniqueness
4-Bromoanisole-13C6 is unique due to its carbon-13 labeling, which provides a powerful tool for tracing and studying the compound in various scientific applications. This makes it particularly valuable in research settings where detailed analysis of molecular behavior is required .
Properties
Molecular Formula |
C7H7BrO |
|---|---|
Molecular Weight |
192.99 g/mol |
IUPAC Name |
1-bromo-4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
QJPJQTDYNZXKQF-WBJZHHNVSA-N |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br |
Canonical SMILES |
COC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)


